molecular formula C18H23FN2O B7084804 N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine

N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine

Cat. No.: B7084804
M. Wt: 302.4 g/mol
InChI Key: VAQHGYMNCCVPMO-UHFFFAOYSA-N
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Description

N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a furan ring

Properties

IUPAC Name

N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O/c1-14(10-15-7-9-22-13-15)20-11-16-6-8-21(12-16)18-5-3-2-4-17(18)19/h2-5,7,9,13-14,16,20H,6,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQHGYMNCCVPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NCC2CCN(C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Furan Ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the furan ring is attached to the pyrrolidine ring.

    Final Assembly: The final step involves the formation of the amine group and its attachment to the rest of the molecule, often through reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

    Coupling Reactions: The furan ring can participate in coupling reactions to form larger, more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

    Coupling Reactions: Palladium catalysts are commonly used in Suzuki or Heck coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Pharmacology: The compound can be studied for its effects on various biological pathways and receptors.

    Materials Science: It may be used in the synthesis of novel materials with unique electronic or optical properties.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain receptors, while the pyrrolidine and furan rings contribute to the overall molecular stability and bioavailability. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-chlorophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine
  • N-[[1-(2-bromophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine
  • N-[[1-(2-methylphenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine

Uniqueness

N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability. This makes it potentially more effective in certain applications compared to its analogs with different substituents on the phenyl ring.

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